3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Overview
Description
3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that combines the structural features of pyridine, triazole, and thiadiazole. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole framework. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit significant biological activities and are used in similar applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological and chemical properties .
Properties
IUPAC Name |
3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6S/c9-7-13-14-6(11-12-8(14)15-7)5-3-1-2-4-10-5/h1-4H,(H2,9,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDYLXMHRGZPSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170378 | |
Record name | 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine, 3-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701170378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80809-39-8 | |
Record name | 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine, 3-(2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80809-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine, 3-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701170378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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